Methyl 2-bromo-4-cyano-6-nitrobenzoate

Description

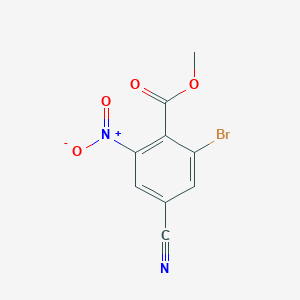

Methyl 2-bromo-4-cyano-6-nitrobenzoate is a polyfunctional aromatic ester characterized by a benzene ring substituted with bromo (Br), cyano (CN), and nitro (NO₂) groups at positions 2, 4, and 6, respectively, with a methyl ester moiety at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic aromatic substitution and catalytic coupling reactions. Its structural complexity necessitates precise characterization techniques, such as X-ray crystallography (e.g., SHELXL/SHELXT ) and gas chromatography-mass spectrometry (GC-MS) .

Properties

IUPAC Name |

methyl 2-bromo-4-cyano-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O4/c1-16-9(13)8-6(10)2-5(4-11)3-7(8)12(14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCTYKHKEPOAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-cyano-6-nitrobenzoate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of methyl 4-cyano-6-nitrobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-cyano-6-nitrobenzoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon or platinum oxide, and reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide or potassium hydroxide

Major Products Formed:

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-nitrobenzoate is utilized in various scientific research fields due to its versatile chemical properties:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

Medicine: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.

Industry: Used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-6-nitrobenzoate involves its interaction with various molecular targets depending on the specific application. In chemical reactions, the bromine, cyano, and nitro groups play crucial roles in determining the reactivity and selectivity of the compound. The nitro group, for example, is an electron-withdrawing group that can influence the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several benzoate derivatives, as identified in . Key analogs and their distinguishing features are outlined below:

Structural Isomerism and Substituent Positioning

- Methyl 4-bromo-3-nitrobenzoate (CAS 6307-83-1; Similarity: 0.93): Bromo and nitro groups at positions 4 and 3, respectively. Lacks the cyano group, reducing electron-withdrawing effects compared to the target compound.

- 2-Bromo-6-methyl-4-nitrobenzoic acid (CAS 16426-64-5; Similarity: 0.89): A carboxylic acid derivative with bromo at position 2 and nitro at 3. The absence of the cyano group and methyl ester alters solubility and acidity (pKa ~2.5–3.0 for carboxylic acids vs. ~4.5–5.5 for esters).

- Methyl 3-nitro-4-cyanobenzoate (CAS 1807209-44-4; Similarity: 0.90): Cyano and nitro groups at positions 4 and 3, respectively. The shifted nitro group impacts resonance stabilization and reactivity in substitution reactions.

Physicochemical Properties

Key Observations :

- The cyano group in the target compound increases molecular polarity marginally but reduces water solubility due to steric hindrance .

- Nitro groups at position 6 destabilize the aromatic ring, increasing susceptibility to reduction reactions compared to analogs with nitro at position 3 or 4 .

Analytical Characterization

- X-ray Crystallography : SHELXT/SHELXL software is critical for resolving the stereoelectronic effects of substituents, confirming the planar arrangement of the benzene ring and bond angles influenced by the nitro group.

- GC-MS Analysis : Used to verify purity and identify degradation products, as demonstrated in methyl ester analyses of resin compounds .

Research Findings and Challenges

- Synthetic Challenges : Steric hindrance from the 2-bromo and 6-nitro groups complicates regioselective functionalization.

- Thermal Stability : The compound decomposes above 200°C, a lower threshold than less substituted analogs (e.g., methyl salicylate decomposes at ~300°C ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.